Tert-butyl 5-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 5-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate: is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a carboxylate ester group, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,3-dimethylpiperidine as the core structure.
Functionalization: The piperidine ring is then functionalized by introducing the aminomethyl group at the 5-position.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reaction conditions (temperature, pressure, solvent, catalysts) are carefully controlled to optimize yield and purity.
Continuous Flow Process: Some modern industrial processes may employ continuous flow chemistry to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the aminomethyl group, to form corresponding amine oxides.
Reduction: Reduction reactions can be performed to convert the amine group to a more reduced form, such as an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or sulfonates, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Amine oxides, hydroxylamines.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Various substituted piperidines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural complexity and reactivity make it a valuable building block for constructing more complex molecules.
Biology: In biological research, it can be employed as a probe or inhibitor in studies involving enzyme activity and protein interactions.
Industry: Beyond pharmaceuticals, it is used in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.
Mechanism of Action
The mechanism by which Tert-butyl 5-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N-tert-Butyl-3,3-dimethylpiperidine-1-carboxylate: Lacks the aminomethyl group.
Tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate: Similar structure but with an indole ring instead of a piperidine ring.
Tert-butyl 4-(aminomethyl)benzoate: Contains a benzene ring instead of a piperidine ring.
Uniqueness: The presence of the piperidine ring in Tert-butyl 5-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate distinguishes it from other similar compounds, providing unique chemical properties and reactivity.
This compound's versatility and reactivity make it a valuable asset in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential in drug discovery highlight its importance in modern chemistry and biology.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
tert-butyl 5-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-10(7-14)6-13(4,5)9-15/h10H,6-9,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWAFEPLRDWSEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN(C1)C(=O)OC(C)(C)C)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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